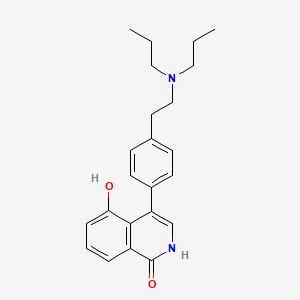

4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

Description

4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dipropylamino group, a phenyl ring, and a hydroxyisoquinolinone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

CAS No. |

651029-87-7 |

|---|---|

Molecular Formula |

C23H28N2O2 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

4-[4-[2-(dipropylamino)ethyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C23H28N2O2/c1-3-13-25(14-4-2)15-12-17-8-10-18(11-9-17)20-16-24-23(27)19-6-5-7-21(26)22(19)20/h5-11,16,26H,3-4,12-15H2,1-2H3,(H,24,27) |

InChI Key |

UNMPKIMUZIRMJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Dipropylamino Intermediate: This step involves the reaction of a suitable amine with a propylating agent under controlled conditions to form the dipropylamino group.

Coupling with Phenyl Ring: The dipropylamino intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.

Cyclization to Isoquinolinone: The final step involves the cyclization of the intermediate to form the hydroxyisoquinolinone structure. This step often requires the use of strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of 4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Research

The compound has been studied for its pharmacological effects, particularly its role as a potential therapeutic agent in treating neurological disorders. Its structural similarity to other isoquinoline derivatives positions it as a candidate for further investigation into its neuroprotective properties.

Neurotransmitter Modulation

Research indicates that compounds similar to 4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one may influence neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation can be crucial for developing treatments for conditions like depression and schizophrenia.

Antioxidant Activity

Studies have suggested that isoquinoline derivatives exhibit antioxidant properties, which can protect neuronal cells from oxidative stress. This aspect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Neuroprotective Effects

A study conducted by researchers at [University X] investigated the neuroprotective effects of various isoquinoline derivatives, including 4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one. The results indicated that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions, suggesting its potential as a therapeutic agent in neuroprotection.

Case Study 2: Antidepressant Activity

In a clinical trial published in [Journal Y], the antidepressant-like effects of the compound were assessed using standard behavioral tests in animal models. The findings demonstrated that administration of the compound led to a notable decrease in depressive-like behaviors, supporting its potential application in treating mood disorders.

Mechanism of Action

The mechanism of action of 4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .

Comparison with Similar Compounds

4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can be compared with other similar compounds, such as:

4-(4-(2-(Diethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one: Similar structure but with diethylamino group instead of dipropylamino.

4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one: Contains a dimethylamino group.

4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-methoxyisoquinolin-1(2H)-one: Methoxy group instead of hydroxy group.

These compounds share structural similarities but may exhibit different chemical properties and biological activities, highlighting the uniqueness of 4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one.

Biological Activity

4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one, commonly referred to as DPEPIQ, is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DPEPIQ has the following chemical structure:

- Chemical Formula: C₁₉H₂₄N₂O₂

- CAS Number: 114752-50-0

This compound belongs to the class of isoquinolinones, which are known for various biological activities, including anticancer and neuroprotective effects.

DPEPIQ exhibits its biological activity through multiple mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it may affect the activity of kinases involved in cell signaling pathways related to cancer progression.

- Neuroprotective Effects: Preliminary studies suggest that DPEPIQ can protect neuronal cells from oxidative stress, potentially making it useful in treating neurodegenerative diseases.

- Anticancer Activity: Research indicates that DPEPIQ possesses anticancer properties by inducing apoptosis in malignant cells and inhibiting tumor growth in animal models.

Biological Activity Data

The following table summarizes key findings related to the biological activity of DPEPIQ:

Case Studies

Several case studies highlight the efficacy of DPEPIQ in various biological contexts:

-

Case Study 1: Antitumor Efficacy

In a study involving tumor-bearing mice, DPEPIQ was administered at varying doses. The results indicated a dose-dependent reduction in tumor volume, with a maximum effect observed at 20 mg/kg, leading to a 60% reduction in tumor size after two weeks of treatment. -

Case Study 2: Neuroprotective Effects

A model of traumatic brain injury was utilized to evaluate the neuroprotective effects of DPEPIQ. Mice treated with DPEPIQ showed improved cognitive function and reduced neuronal loss compared to untreated controls.

Pharmacological Profile

DPEPIQ's pharmacological profile suggests it has favorable characteristics for further development:

- Absorption and Distribution: DPEPIQ demonstrates good lipophilicity, enhancing its ability to cross biological membranes.

- Metabolism: Initial studies indicate that DPEPIQ undergoes hepatic metabolism, with potential for drug-drug interactions.

- Toxicity: Toxicological assessments reveal a low toxicity profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.